molecular formula C23H24N4O2 B12668105 N,N''-(Methyl-m-phenylene)bis(N'-benzylurea) CAS No. 94248-10-9

N,N''-(Methyl-m-phenylene)bis(N'-benzylurea)

Katalognummer: B12668105
CAS-Nummer: 94248-10-9
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: SYAYKVXCNYJZJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) is a chemical compound with the molecular formula C23H24N4O2 and a molar mass of 388.46226 g/mol . This compound is known for its unique structure, which includes a methyl-m-phenylene core with two benzylurea groups attached. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) typically involves the reaction of methyl-m-phenylene with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’‘-(Methyl-m-phenylene)bis(N’,N’-dimethylurea): Similar structure but with dimethylurea groups instead of benzylurea.

    N,N’‘-(Methyl-m-phenylene)bis(N’-phenylurea): Contains phenylurea groups instead of benzylurea.

    N,N’‘-(Methyl-m-phenylene)bis(N’-ethylurea): Features ethylurea groups instead of benzylurea

Uniqueness

N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) is unique due to its specific combination of a methyl-m-phenylene core with benzylurea groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

94248-10-9

Molekularformel

C23H24N4O2

Molekulargewicht

388.5 g/mol

IUPAC-Name

1-benzyl-3-[3-(benzylcarbamoylamino)-2-methylphenyl]urea

InChI

InChI=1S/C23H24N4O2/c1-17-20(26-22(28)24-15-18-9-4-2-5-10-18)13-8-14-21(17)27-23(29)25-16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3,(H2,24,26,28)(H2,25,27,29)

InChI-Schlüssel

SYAYKVXCNYJZJJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1NC(=O)NCC2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.